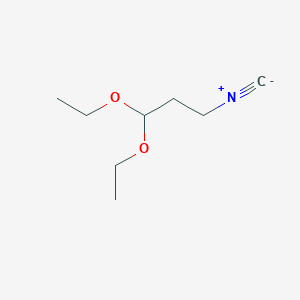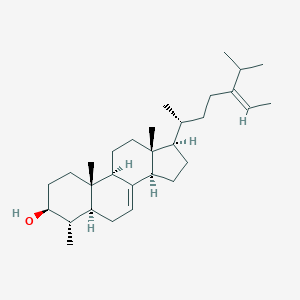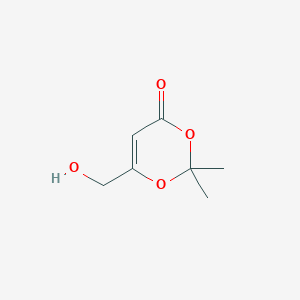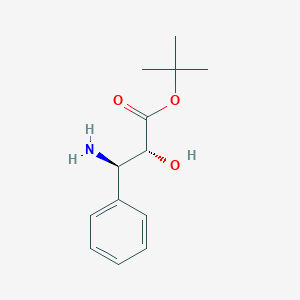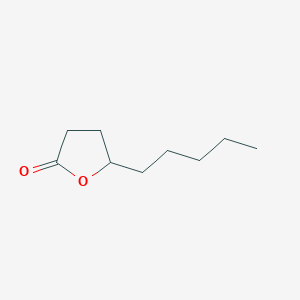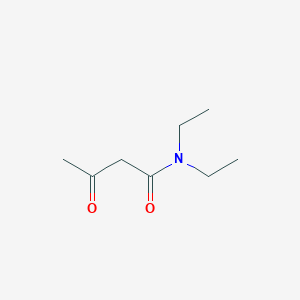
Dicyclohexylméthanol
Vue d'ensemble
Description
Dicyclohexylmethanol is an organic compound with the chemical formula C₁₃H₂₄O . It is a secondary alcohol characterized by the presence of two cyclohexyl groups attached to a central carbon atom bearing a hydroxyl group. This compound is known for its colorless to light yellow appearance and its solubility in common organic solvents such as ethanol, dimethyl methanol, and ethers .
Applications De Recherche Scientifique
Dicyclohexylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of cyclohexane derivatives and heterocyclic compounds.
Biology: It serves as a solvent in various biological assays due to its good solubility properties.
Industry: It is used as an intermediate in the production of rubber additives and other industrial chemicals.
Mécanisme D'action
Target of Action
Dicyclohexylmethanol is a complex compound with a molecular formula of C13H24O
Mode of Action
It has been demonstrated that benzophenone can be selectively and completely hydrogenated to dicyclohexylmethanol over ru/al 2 o 3 catalysts at 50 bar hydrogen pressure and temperatures in the range of 90 to 180 °c . This suggests that Dicyclohexylmethanol may interact with its targets through a hydrogenation process.
Biochemical Pathways
Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways
Pharmacokinetics
It is known that the compound has a molecular weight of 19633 , which may influence its pharmacokinetic properties
Result of Action
It is known that the compound has a molecular formula of c13h24o , suggesting that it may interact with cellular components that have an affinity for this type of compound
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . For instance, exposure to certain heavy metals or halogenated hydrocarbons can affect the metabolism of various compounds
Analyse Biochimique
Biochemical Properties
Dicyclohexylmethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with ATPase and glucose-6-phosphate dehydrogenase (G6PDH), enhancing their activities . These interactions are crucial as they affect the metabolic pathways in which these enzymes are involved, such as the hexose monophosphate pathway in the case of G6PDH .
Cellular Effects
Dicyclohexylmethanol impacts various cellular processes and functions. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to dicyclohexylmethanol can lead to changes in the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it affects cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways .
Molecular Mechanism
At the molecular level, dicyclohexylmethanol exerts its effects through several mechanisms. It binds to specific biomolecules, influencing their activity. For instance, it has been shown to bind to ATPase and G6PDH, enhancing their activities . This binding interaction leads to changes in the metabolic pathways in which these enzymes are involved, such as the hexose monophosphate pathway . Additionally, dicyclohexylmethanol can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of dicyclohexylmethanol can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that dicyclohexylmethanol is relatively stable under standard laboratory conditions . Its effects on cellular function can vary over time, with prolonged exposure leading to changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of dicyclohexylmethanol vary with different dosages in animal models. At low doses, it can enhance the activity of certain enzymes and proteins, leading to beneficial effects on cellular metabolism . At high doses, it can cause toxic or adverse effects, such as inhibition of enzyme activity and disruption of metabolic pathways . These threshold effects are crucial for determining the safe and effective dosage of dicyclohexylmethanol in research and therapeutic applications .
Metabolic Pathways
Dicyclohexylmethanol is involved in several metabolic pathways, including the hexose monophosphate pathway. It interacts with key enzymes in these pathways, such as ATPase and G6PDH, enhancing their activities . These interactions influence the metabolic flux and levels of metabolites in these pathways, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, dicyclohexylmethanol is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within cells, affecting its overall activity and function .
Subcellular Localization
Dicyclohexylmethanol is localized in specific subcellular compartments, where it exerts its effects. It is directed to these compartments through targeting signals and post-translational modifications . For instance, it may be localized in the cytoplasm or mitochondria, where it interacts with key enzymes and proteins involved in metabolic pathways . This subcellular localization is crucial for its activity and function within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dicyclohexylmethanol can be synthesized through the reaction of cyclohexane and methanol in the presence of a catalyst. The specific preparation methods include:
Catalytic Cracking: This involves breaking down larger molecules into smaller ones using a catalyst.
Redox Reactions: These involve the transfer of electrons between two species, leading to the formation of dicyclohexylmethanol.
Industrial Production Methods: In industrial settings, dicyclohexylmethanol is produced through similar catalytic processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent any unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Dicyclohexylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of dicyclohexyl ketone.
Reduction: Formation of dicyclohexane.
Substitution: Formation of dicyclohexyl halides.
Comparaison Avec Des Composés Similaires
Cyclohexylmethanol: Contains one cyclohexyl group and one hydroxyl group.
Dicyclohexylcarbinol: Another name for dicyclohexylmethanol.
Cyclohexanemethanol: A compound with a similar structure but different functional groups.
Uniqueness: Dicyclohexylmethanol is unique due to the presence of two cyclohexyl groups, which provide distinct steric and electronic properties. This makes it a valuable compound in various synthetic and industrial applications .
Propriétés
IUPAC Name |
dicyclohexylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFUSPNGFCCTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196213 | |
| Record name | alpha-Cyclohexylcyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4453-82-1 | |
| Record name | Dicyclohexylmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4453-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Cyclohexylcyclohexanemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004453821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4453-82-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Cyclohexylcyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-cyclohexylcyclohexanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALPHA-CYCLOHEXYLCYCLOHEXANEMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH2MTW54VJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of dicyclohexylmethanol in scientific research?
A1: Dicyclohexylmethanol finds use in several research areas, including:
- Antimicrobial agent: Studies explore its potential as an antimicrobial active compound, particularly against acne, dandruff, and in deodorants and antiperspirants. []
- Internal Standard in Analytical Chemistry: Its distinct properties make it suitable as an internal standard for analyzing flavorings in beverages using techniques like HS-SPME and GC. []
- Liquid Organic Hydrogen Carrier (LOHC): Researchers are investigating dicyclohexylmethanol as a potential LOHC due to its ability to store and release hydrogen. []
Q2: How does the structure of dicyclohexylmethanol influence its suitability as a LOHC?
A2: Dicyclohexylmethanol, with its two bulky cyclohexyl rings attached to a central carbon atom bearing the hydroxyl group, offers a unique advantage as a potential LOHC. The presence of oxygen functionality, specifically the hydroxyl group, plays a crucial role in the hydrogen storage and release process. [, ]
Q3: What is known about the catalytic dehydrogenation of dicyclohexylmethanol?
A3: Research shows that bimetallic catalysts, specifically PtRu/C, exhibit promising activity in the dehydrogenation of dicyclohexylmethanol for hydrogen release. The addition of ruthenium and specific annealing temperatures significantly enhance the catalyst's performance. []
Q4: Are there any unique physical properties observed in dicyclohexylmethanol?
A4: Interestingly, dicyclohexylmethanol displays an unusual temperature dependence in its heat capacity and dielectric constant in the liquid state. Studies suggest this arises from the formation of hydrogen-bonded tetramers within the liquid. []
Q5: Has the oxidation of dicyclohexylmethanol been studied?
A5: Yes, research has investigated the oxidation of dicyclohexylmethanol using potassium bromate (KBrO3). The results indicate that this oxidation reaction might be insensitive to steric hindrance, potentially due to the rate-determining step involving bromate-ester formation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


